![molecular formula C8H17N3 B1342439 1-(Azetidin-3-yl)-4-methylpiperazine CAS No. 302355-82-4](/img/structure/B1342439.png)
1-(Azetidin-3-yl)-4-methylpiperazine
Overview
Description
1-(Azetidin-3-yl)-4-methylpiperazine (abbreviated as 1-AZM) is an organic compound belonging to the azetidine family. It is a cyclic compound containing an azetidine ring, which is a three-membered ring system composed of two carbon atoms and one nitrogen atom. 1-AZM is an important building block in organic synthesis, as it can be used to synthesize a variety of heterocyclic compounds and their derivatives. 1-AZM can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Chromatography and Mass Spectrometry
“1-(Azetidin-3-yl)-4-methylpiperazine” can be used in chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for the separation, identification, and quantification of compounds in a sample .
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
This compound plays a significant role in the synthesis of new azetidine and oxetane amino acid derivatives . The process involves aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
Preparation of Pharmaceutically Active Agents
“1-(Azetidin-3-yl)-4-methylpiperazine” is used in the preparation of pharmaceutically active agents . For instance, (3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of positive allosteric modulators of GABA A .
Pharmaceutical Testing
This compound is also used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical testing .
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKUPAOANVPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609300 | |
Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-methylpiperazine | |
CAS RN |
302355-82-4 | |
Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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